molecular formula C16H12N2 B12808322 8H-Pyrazolo(5,1-a)isoindole, 2-phenyl- CAS No. 61001-42-1

8H-Pyrazolo(5,1-a)isoindole, 2-phenyl-

Cat. No.: B12808322
CAS No.: 61001-42-1
M. Wt: 232.28 g/mol
InChI Key: JUSICNNOSFXYML-UHFFFAOYSA-N
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Description

8H-Pyrazolo(5,1-a)isoindole, 2-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoindoles It is characterized by a fused ring system consisting of a pyrazole ring and an isoindole ring, with a phenyl group attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Pyrazolo(5,1-a)isoindole, 2-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with phthalic anhydride, followed by cyclization to form the pyrazoloisoindole core. The phenyl group can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions

8H-Pyrazolo(5,1-a)isoindole, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

8H-Pyrazolo(5,1-a)isoindole, 2-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8H-Pyrazolo(5,1-a)isoindole, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 8H-Pyrazolo(5,1-a)isoindole, 2-methyl-
  • 8H-Pyrazolo(5,1-a)isoindole, 2-ethyl-
  • 8H-Pyrazolo(5,1-a)isoindole, 2-chloro-

Uniqueness

8H-Pyrazolo(5,1-a)isoindole, 2-phenyl- is unique due to the presence of the phenyl group at the 2-position, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

61001-42-1

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

2-phenyl-5H-pyrazolo[5,1-a]isoindole

InChI

InChI=1S/C16H12N2/c1-2-6-12(7-3-1)15-10-16-14-9-5-4-8-13(14)11-18(16)17-15/h1-10H,11H2

InChI Key

JUSICNNOSFXYML-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=NN31)C4=CC=CC=C4

Origin of Product

United States

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